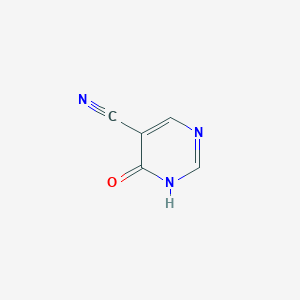

4-ヒドロキシピリミジン-5-カルボニトリル

概要

説明

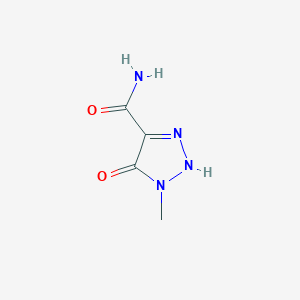

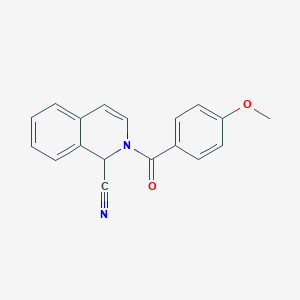

4-Hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H3N3O . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker has been reported . Each MOF layer is perfectly flat and neutral, similar to graphene . The layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties .Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimidine-5-carbonitrile is such that each MOF layer is perfectly flat and neutral, similar to graphene .Chemical Reactions Analysis

High pressure X-ray diffraction measurements reveal that the layered structure of 4-Hydroxypyrimidine-5-carbonitrile can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties .Physical And Chemical Properties Analysis

4-Hydroxypyrimidine-5-carbonitrile is a solid with a melting point of 244-249 °C . It is conductive in the conduction band, along the direction perpendicular to the sheets and within the sheet plane .科学的研究の応用

2D-MOFの設計

4-ヒドロキシピリミジン-5-カルボニトリルは、銅(Cu(I))をベースにした珍しい2D-MOF(金属有機構造体)の合理的な設計に使用されてきました . MOF層はグラフェンと同様に完全に平坦で中性です .

伝導能力

この化合物は、2D-MOFのリンカーとして使用されたときに、伝導能力を示しました . 高圧X線回折測定によると、この層状構造は、異なる伝導特性を持つ3.01〜2.78Åの層間隔の間で変調できます .

圧力ベースのセンサー

4-ヒドロキシピリミジン-5-カルボニトリルの伝導特性により、圧力ベースのセンサーの開発のための潜在的な材料となります . 材料の伝導率は、圧力またはHドーピングの適用に応じて変化します .

新規層状材料の開発

4-ヒドロキシピリミジン-5-カルボニトリルのユニークな特性は、調整可能で効率的な特性を持つ新規層状材料の開発への道を開きます .

拡張芳香族性の向上

4-ヒドロキシピリミジン-5-カルボニトリルは、パラ位に酸素原子を持ち、拡張芳香族性を高めるための優れた代替手段となりえます .

電子密度の導入

Safety and Hazards

将来の方向性

The results from the study of 4-Hydroxypyrimidine-5-carbonitrile pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors . The design and synthesis of new materials that have high electrical conductivity and switchable properties are of great interest due to the current demand in the field of sensors .

作用機序

Target of Action

The primary target of 4-Hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an important target for anticancer therapies .

Mode of Action

4-Hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

By inhibiting EGFR, 4-Hydroxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Hydroxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

特性

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?

A1: Yes, recent research suggests that 4-hydroxypyrimidine-5-carbonitrile can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using 4-hydroxypyrimidine-5-carbonitrile and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].

Q2: How does pressure impact the conductive properties of the 2D-MOF formed with 4-hydroxypyrimidine-5-carbonitrile?

A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.

Q3: Can 4-hydroxypyrimidine-5-carbonitrile be used as a building block for synthesizing other organic compounds?

A3: Yes, 4-hydroxypyrimidine-5-carbonitrile serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using 4-hydroxypyrimidine-5-carbonitrile as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)